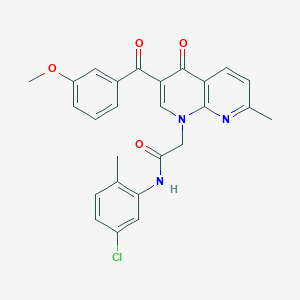

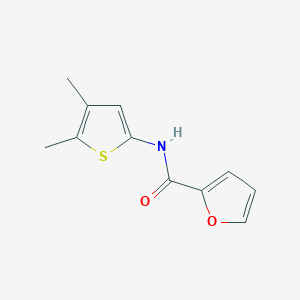

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyridine derivatives are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Research on Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has led to advancements in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. For instance, studies have demonstrated the compound's utility in oxidative carbonylation reactions to produce a variety of dihydropyridinone and tetrahydropyridinedione derivatives under palladium-catalyzed conditions (Bacchi et al., 2005). These findings highlight its role in facilitating diverse synthetic pathways, offering new avenues for the development of pharmacologically active molecules and materials with unique properties.

Material Science Applications

The compound's structural features, such as the dihydropyridine core, make it a candidate for investigation in materials science, particularly in the study of molecular structures and properties. For example, research on related dihydropyridine derivatives has provided insights into the molecular structure, hyper-conjugative interactions, and charge delocalization, contributing to the understanding of their stability and electronic properties (Sheena Mary et al., 2014). These studies are foundational for the design of novel materials with potential applications in optoelectronics and as nonlinear optical materials due to their electronic and structural characteristics.

Biological Activity and Pharmacological Potential

The dihydropyridine scaffold, to which Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate belongs, is renowned for its biological activity, especially in the realm of cardiovascular therapeutics. While direct studies on this specific compound may be limited, the investigation of structurally similar dihydropyridines has revealed potential antihypertensive and neuroprotective effects, underscoring the therapeutic relevance of this class of compounds. For instance, derivatives have been explored for their anticonvulsant activities, demonstrating the potential of dihydropyridine compounds in neurological applications (Kubicki et al., 2000). These findings suggest that Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate and its analogs could be valuable in the development of new therapeutic agents.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-5-3-9(4-6-10)12-8-7-11(13(16)15-12)14(17)19-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGVISYDBELAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)